2-(2-Methoxyphenoxy)benzoic acid
Overview
Description
2-(2-Methoxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(2-methoxyphenoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)benzoic acid typically involves the reaction of 2-methoxyphenol with 2-bromobenzoic acid in the presence of a base such as potassium carbonate and a copper catalyst. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 140°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)benzoic acid.
Reduction: Formation of 2-(2-methoxyphenoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methoxyphenoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxyl groups play crucial roles in binding to molecular targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: Similar structure but with different substitution pattern.
2-(3-Methoxyphenoxy)benzoic acid: Isomer with the methoxy group in a different position.
2-(2-Hydroxyphenoxy)benzoic acid: Hydroxy derivative of the compound .
Uniqueness
2-(2-Methoxyphenoxy)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methoxy and carboxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-8-4-5-9-13(12)18-11-7-3-2-6-10(11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWIIPSSDWXVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342110 | |
Record name | 2-(2-Methoxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-73-7 | |
Record name | 2-(2-Methoxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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